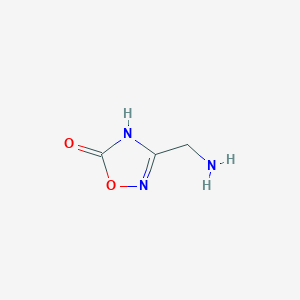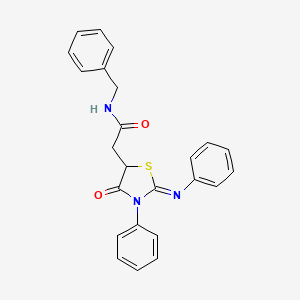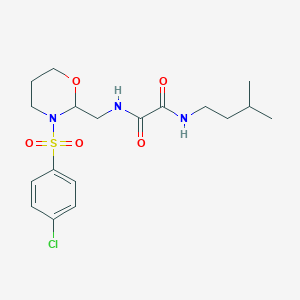
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a bromine atom, a pyridine ring, and a pyridazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:
Pyridine Substitution: The attachment of the pyridin-3-ylmethyl group to the pyridazinone core.
A common synthetic route involves the reaction of 2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and concentration, would be crucial to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridazinone core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of oxidized pyridazinone derivatives.
Reduction: Formation of reduced pyridazinone derivatives.
Applications De Recherche Scientifique
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Material Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: Application in the study of biological pathways and mechanisms due to its ability to interact with specific proteins or enzymes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridazinone core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-3-ylmethyl)pyridazin-3(2H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
5-Fluoro-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one: Contains a fluorine atom, which can significantly alter its reactivity and interaction with biological targets.
Uniqueness
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.
Propriétés
IUPAC Name |
5-bromo-2-(pyridin-3-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-4-10(15)14(13-6-9)7-8-2-1-3-12-5-8/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVQCFJDSZGUGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)


![2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2365754.png)
![1-allyl-4-(1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2365755.png)


![1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2365758.png)

![N-[2-(2-Methylpyrazol-3-yl)ethyl]-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)prop-2-enamide](/img/structure/B2365760.png)

![2-Amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylic acid;hydrochloride](/img/structure/B2365764.png)
![5-tert-butyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2365766.png)

